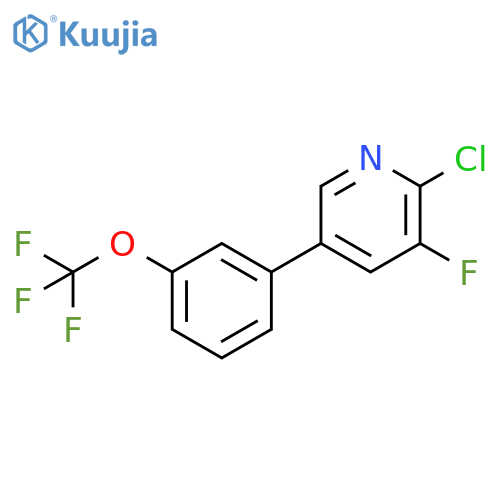Cas no 1261752-28-6 (2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine)

1261752-28-6 structure
商品名:2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine
CAS番号:1261752-28-6
MF:C12H6ClF4NO
メガワット:291.628756046295
CID:4924852
2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine
-
- インチ: 1S/C12H6ClF4NO/c13-11-10(14)5-8(6-18-11)7-2-1-3-9(4-7)19-12(15,16)17/h1-6H
- InChIKey: LAXQVWPZFDHFQA-UHFFFAOYSA-N
- ほほえんだ: ClC1=C(C=C(C=N1)C1C=CC=C(C=1)OC(F)(F)F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 302
- トポロジー分子極性表面積: 22.1
- 疎水性パラメータ計算基準値(XlogP): 4.7
2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A023026819-1g |
2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine |
1261752-28-6 | 97% | 1g |
$1,831.20 | 2022-03-01 | |
| Alichem | A023026819-250mg |
2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine |
1261752-28-6 | 97% | 250mg |
$666.40 | 2022-03-01 | |
| Alichem | A023026819-500mg |
2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine |
1261752-28-6 | 97% | 500mg |
$931.00 | 2022-03-01 |
2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine 関連文献
-
Vlasta Bonačić-Koutecký,Thorsten M. Bernhardt Phys. Chem. Chem. Phys., 2012,14, 9252-9254
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Yahui Yang,Siyuan Xing,Zecong Fang,Helen Koo Lab Chip, 2017,17, 926-935
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
1261752-28-6 (2-Chloro-3-fluoro-5-(3-(trifluoromethoxy)phenyl)pyridine) 関連製品
- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)
- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)
- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)
- 2649034-23-9(5-(isocyanatomethyl)-3-methoxy-1,2-oxazole)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1428374-36-0(N-4-(trifluoromethoxy)phenyl-5H,6H,7H-pyrazolo3,2-b1,3oxazine-2-carboxamide)
推奨される供給者
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量
